5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as ‘5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide’, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Synthesis and Reactivity
The compound's synthesis involves complex organic reactions, highlighting its chemical reactivity and potential for modifications. Aleksandrov et al. (2017) and Aleksandrov et al. (2021) demonstrated the synthesis and reactivity of related furan and benzo[d]thiazole derivatives through electrophilic substitution reactions, showcasing the chemical versatility of compounds within this class. These studies provide insights into the methodologies for synthesizing such compounds and their chemical behavior under various conditions, which is crucial for developing new chemical entities with potential biological activities (Aleksandrov & El’chaninov, 2017); (Aleksandrov et al., 2021).
Potential as Antiprotozoal Agents
Research on derivatives similar to "5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide" has identified potential antiprotozoal applications. Ismail et al. (2004) synthesized compounds with structural similarities, demonstrating significant in vitro and in vivo activities against protozoal infections. This suggests that modifications of the core structure, such as those present in the specified compound, could lead to new therapeutic agents against protozoal diseases (Ismail et al., 2004).
Cytotoxic Evaluation for Cancer Research
The compound's framework serves as a basis for synthesizing derivatives with potential cytotoxic activities against various cancer cell lines. Zhang et al. (2017) explored benzo[d]thiazole-2-carboxamide derivatives as epidermal growth factor receptor (EGFR) inhibitors, indicating the compound's relevance in designing new anticancer agents. Such research underscores the importance of the structural elements found in "5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide" for medicinal chemistry applications (Zhang et al., 2017).
properties
IUPAC Name |
5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S2/c1-3-20(4-2)26(22,23)10-5-6-11-13(9-10)25-16(18-11)19-15(21)12-7-8-14(17)24-12/h5-9H,3-4H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBGQVCFUOWZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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